![molecular formula C80H92O2S2 B12630531 1,4-Bis[5-(9,9-dioctyl-9H-fluoren-2-yl)thiophen-2-yl]anthracene-9,10-dione CAS No. 921598-95-0](/img/structure/B12630531.png)
1,4-Bis[5-(9,9-dioctyl-9H-fluoren-2-yl)thiophen-2-yl]anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis[5-(9,9-dioctyl-9H-fluoren-2-yl)thiophen-2-yl]anthracene-9,10-dione is a complex organic compound that features a combination of fluorene, thiophene, and anthracene moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[5-(9,9-dioctyl-9H-fluoren-2-yl)thiophen-2-yl]anthracene-9,10-dione typically involves multiple steps. One common method includes the reaction of 2,7-dibromofluorene with boronic acid pinacol ester to form the fluorene derivative . This intermediate is then coupled with thiophene and anthracene derivatives under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis[5-(9,9-dioctyl-9H-fluoren-2-yl)thiophen-2-yl]anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene and fluorene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation or nitration reactions can be performed using halogens or nitric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce hydro derivatives.
Applications De Recherche Scientifique
1,4-Bis[5-(9,9-dioctyl-9H-fluoren-2-yl)thiophen-2-yl]anthracene-9,10-dione has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent electronic properties.
Materials Science: The compound is studied for its potential use in creating advanced materials with unique optical and electronic characteristics.
Biological Research: Although less common, it may be explored for its interactions with biological molecules and potential biomedical applications.
Mécanisme D'action
The mechanism of action of 1,4-Bis[5-(9,9-dioctyl-9H-fluoren-2-yl)thiophen-2-yl]anthracene-9,10-dione involves its interaction with molecular targets and pathways related to its electronic properties. The compound can engage in electron transfer processes, making it valuable in electronic applications. Its molecular structure allows for efficient charge transport and light absorption, which are critical for its function in devices like OLEDs and OPVs .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9-Dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester: This compound is used as a reactant in similar synthetic processes and shares structural similarities with the fluorene moiety.
2,2’-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): Another related compound used in the synthesis of organic electronic materials.
Uniqueness
1,4-Bis[5-(9,9-dioctyl-9H-fluoren-2-yl)thiophen-2-yl]anthracene-9,10-dione is unique due to its combination of fluorene, thiophene, and anthracene units, which provide a balance of electronic properties and structural stability. This makes it particularly suitable for applications in advanced electronic devices.
Propriétés
Numéro CAS |
921598-95-0 |
|---|---|
Formule moléculaire |
C80H92O2S2 |
Poids moléculaire |
1149.7 g/mol |
Nom IUPAC |
1,4-bis[5-(9,9-dioctylfluoren-2-yl)thiophen-2-yl]anthracene-9,10-dione |
InChI |
InChI=1S/C80H92O2S2/c1-5-9-13-17-21-31-51-79(52-32-22-18-14-10-6-2)67-39-29-27-35-59(67)61-43-41-57(55-69(61)79)71-47-49-73(83-71)65-45-46-66(76-75(65)77(81)63-37-25-26-38-64(63)78(76)82)74-50-48-72(84-74)58-42-44-62-60-36-28-30-40-68(60)80(70(62)56-58,53-33-23-19-15-11-7-3)54-34-24-20-16-12-8-4/h25-30,35-50,55-56H,5-24,31-34,51-54H2,1-4H3 |
Clé InChI |
YUDQHQKHVNNIKB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=C(S4)C5=C6C(=C(C=C5)C7=CC=C(S7)C8=CC9=C(C=C8)C1=CC=CC=C1C9(CCCCCCCC)CCCCCCCC)C(=O)C1=CC=CC=C1C6=O)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


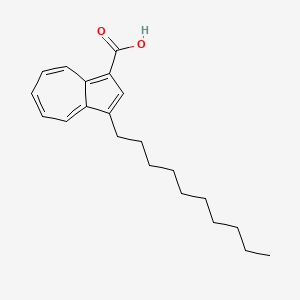
![2-[3-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline](/img/structure/B12630468.png)
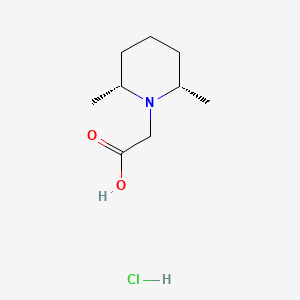

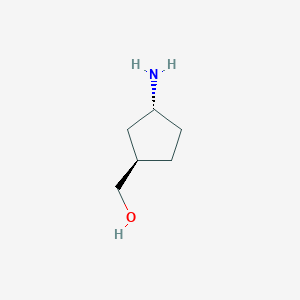
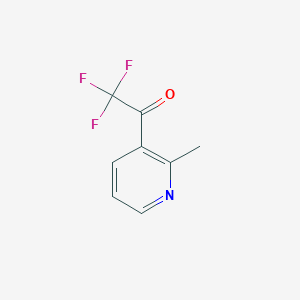
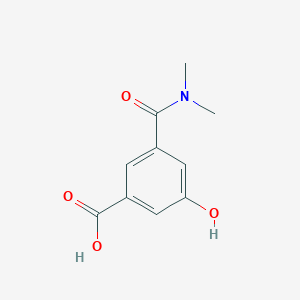
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(6-chloro-3-pyridinyl)methyl]-](/img/structure/B12630521.png)
![{(2R)-2-[(2R)-2,6-Dimethylheptyl]piperidin-1-yl}(phenyl)methanone](/img/structure/B12630525.png)
![6-(5-Methoxypyridin-3-yl)imidazo[1,2-b]pyridazin-2-amine](/img/structure/B12630527.png)

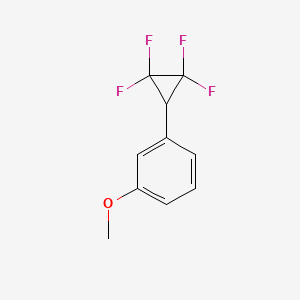
![2-[2,4-Bis(trifluoromethyl)phenyl]thioacetamide](/img/structure/B12630552.png)
![(1S,11S,12R,16S)-11-benzoyl-14-(4-chlorophenyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12630557.png)
